![molecular formula C12H15N3O3S B2413075 N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396856-93-1](/img/structure/B2413075.png)
N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “N-(2-(furan-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the furan and thiadiazole rings, and the attachment of the propyl and hydroxyethyl groups . The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic furan and thiadiazole rings would likely contribute to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiadiazole rings, as well as the hydroxyethyl and propyl groups . The furan ring, for example, is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
- A recent study highlights the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives using hydroarylation of the carbon–carbon double bond. These derivatives, including our compound of interest, demonstrated good antimicrobial activity against yeast-like fungi, specifically Candida albicans. This property suggests potential applications in developing antifungal agents.
- The furan ring in the compound structure is known for its anti-inflammatory properties. Researchers have explored furan-containing compounds as potential anti-inflammatory agents . Our compound’s unique substitution pattern may enhance its efficacy in modulating inflammatory responses.
Antimicrobial Activity
Anti-Inflammatory Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-2-3-9-11(19-15-14-9)12(17)13-6-10(16)8-4-5-18-7-8/h4-5,7,10,16H,2-3,6H2,1H3,(H,13,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRRMKKADDMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC(C2=COC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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